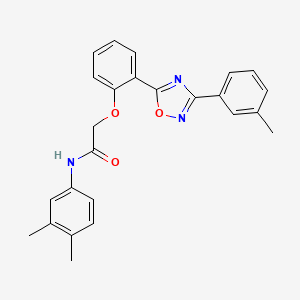
N-(3,4-dimethylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as DMOAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOAA is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound that has been extensively studied for its biological and pharmacological properties.
作用機序
The mechanism of action of DMOAA is not fully understood, but it is believed to involve the inhibition of enzymes and modulation of protein-protein interactions. DMOAA has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. DMOAA has also been shown to modulate protein-protein interactions, which has potential applications in the development of novel therapeutics.
Biochemical and Physiological Effects
DMOAA has been shown to have various biochemical and physiological effects, including inhibition of enzymes, modulation of protein-protein interactions, and anticancer and antimicrobial properties. DMOAA has been shown to inhibit the activity of various enzymes, which has potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. DMOAA has also been shown to modulate protein-protein interactions, which has potential applications in the development of novel therapeutics. Additionally, DMOAA has been shown to have anticancer and antimicrobial properties, which has potential applications in the treatment of cancer and infectious diseases.
実験室実験の利点と制限
The advantages of using DMOAA in lab experiments include its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DMOAA is a versatile compound that can be used as a building block in the synthesis of novel materials and as a potential therapeutic agent. However, the limitations of using DMOAA in lab experiments include its complex synthesis process and limited availability, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of DMOAA, including the development of novel therapeutics, the synthesis of novel materials, and the investigation of its biological and pharmacological properties. One potential direction is the development of DMOAA-based therapeutics for the treatment of diseases such as Alzheimer's and Parkinson's. Another potential direction is the synthesis of novel materials using DMOAA as a building block. Finally, further investigation of the biological and pharmacological properties of DMOAA could lead to the discovery of new applications in various fields.
合成法
The synthesis of DMOAA is a complex process that involves several steps. The most common method for synthesizing DMOAA is through the reaction of 3,4-dimethylphenylhydrazine with 2-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid chloride, followed by the reaction with 2-(2-phenoxyphenoxy)acetic acid. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
DMOAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMOAA has been investigated for its anticancer, antimicrobial, and antifungal properties. In biochemistry, DMOAA has been studied for its ability to inhibit enzymes and modulate protein-protein interactions. In materials science, DMOAA has been explored for its potential use as a building block in the synthesis of novel materials.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-7-6-8-19(13-16)24-27-25(31-28-24)21-9-4-5-10-22(21)30-15-23(29)26-20-12-11-17(2)18(3)14-20/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWZAWRLSLPRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694119.png)

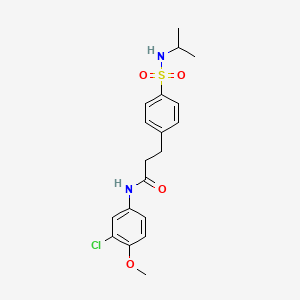

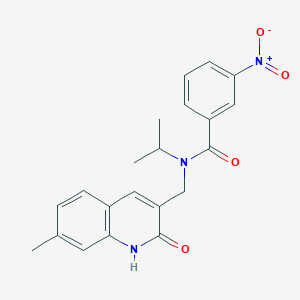
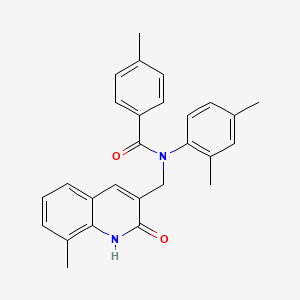
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694164.png)
![3-(3-methoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694172.png)

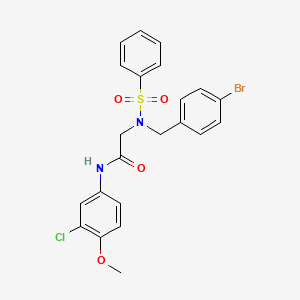
![2-(4-methoxyphenyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7694196.png)


